2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide
Description
The compound 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide (CAS: 866144-07-2) is a pyrrole-based acetamide derivative with the molecular formula C24H23N3O2 and a molecular weight of 385.5 g/mol . It features a 2-cyanophenyl-substituted pyrrole core linked to an N-(4-isopropylphenyl)-2-oxoacetamide group. Key properties include a purity of ≥95%, though critical data such as melting point, solubility, and biological activity remain unreported in the available literature .
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-15(2)18-9-11-20(12-10-18)26-24(29)23(28)21-13-16(3)27(17(21)4)22-8-6-5-7-19(22)14-25/h5-13,15H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBONWNDGBCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach combines pyrrole formation and amide coupling in a single reactor. This method employs 2-cyanophenylboronic acid and 2,5-dimethylpyrrole-3-carboxylic acid in a palladium-catalyzed Suzuki-Miyaura coupling, followed by in situ amidation. While this reduces step count, yields are lower (52%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 15 minutes accelerates the coupling step, improving yields to 74%. This method is energy-efficient but requires specialized equipment.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors are preferred over batch processes. Key advantages include:
- Temperature Control : Precise management of exothermic reactions.
- Solvent Recovery : Integrated distillation units reduce waste.
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) lower costs.
Challenges and Optimization
Regioselectivity in Pyrrole Substitution
The 1-(2-cyanophenyl) group must occupy the pyrrole’s N-position to avoid steric clashes. Using bulky directing groups (e.g., tert-butoxycarbonyl) ensures correct regiochemistry.
Oxoacetamide Stability
The oxoacetamide group is prone to keto-enol tautomerism, which is mitigated by maintaining pH < 5 during synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares the 2-oxoacetamide backbone with several analogs, but its substituents distinguish it:
Key Observations :
Physicochemical Properties
Analysis :
- The solid-state analogs (13a, VM-3) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in 13a’s sulfamoyl group) .
- The target compound’s lack of reported melting point or spectral data limits direct comparisons, though its pyrrole core may influence crystallinity .
Biological Activity
The compound 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide (CAS No. 866144-07-2) is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H23N3O2
- Molecular Weight : 385.46 g/mol
- Structure : The compound features a pyrrole ring substituted with a cyanophenyl group and an isopropylphenyl group, contributing to its unique chemical behavior.
Biological Activity
Research indicates that pyrrole derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to this pyrrole derivative can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell survival and proliferation.
Case Studies and Research Findings
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Anticancer Efficacy Study :
- A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
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Antimicrobial Activity Evaluation :
- In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
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Inflammation Model Study :
- In a murine model of acute inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
